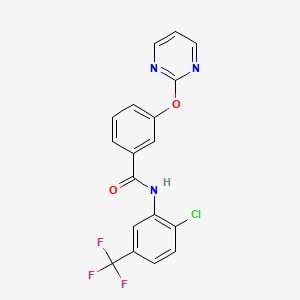
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyrimidin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(pyrimidin-2-yloxy)benzamide, also known as CCT251545, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy. CCT251545 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions will be discussed in
Wissenschaftliche Forschungsanwendungen
Inhibitors of Gene Expression
- NF-kappaB and AP-1 Gene Expression: A study investigated the structure-activity relationship of a related compound, highlighting its role as an inhibitor of NF-kappaB and AP-1 transcription factors. This research emphasizes the importance of certain functional groups for inhibitory activity (Palanki et al., 2000).
Potassium Channel Openers
- KCNQ2/Q3 Potassium Channel Openers: N-pyridyl benzamide derivatives, closely related to the query compound, were found active in animal models of epilepsy and pain, revealing their potential as potassium channel openers (Amato et al., 2011).
Capillary Electrophoresis
- Analytical Separation: The compound has been utilized in the analytical separation of related substances, indicating its relevance in chemical analysis and quality control (Ye et al., 2012).
Antifungal Activities
- Antifungal Activity: Novel pyrimidine derivatives containing an amide moiety, similar to the query compound, demonstrated significant antifungal activities against various pathogens (Wu et al., 2021).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibition: A compound structurally similar to the query compound showed selective inhibition of histone deacetylases, which is critical in cancer treatment (Zhou et al., 2008).
Mitochondrial Reductive Function
- Mitochondrial Function: The mitochondrial reductive function of certain benzamide compounds, related to the query compound, was evaluated, providing insights into their potential toxicity and mechanism of action (Bellili et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-14-6-5-12(18(20,21)22)10-15(14)25-16(26)11-3-1-4-13(9-11)27-17-23-7-2-8-24-17/h1-10H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSGWUHORNCJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2408450.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2408455.png)

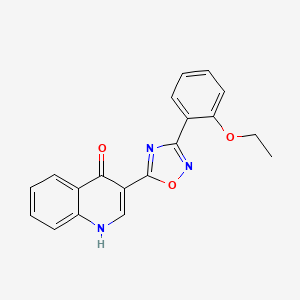
![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)
![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)
![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)
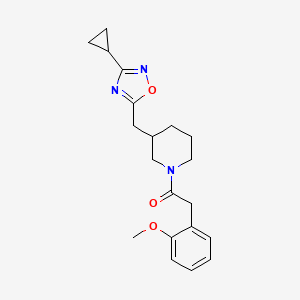
![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)
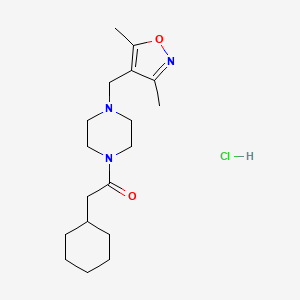
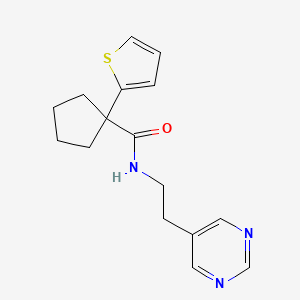
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)